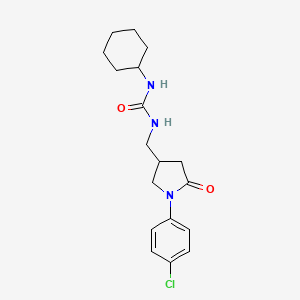

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea

Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea is a synthetic organic compound featuring a pyrrolidin-5-one core substituted with a 4-chlorophenyl group at the N1 position and a cyclohexylurea moiety linked via a methylene bridge.

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclohexylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-12H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESTXECNWYLAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to produce the pyrrolidinone ring. This intermediate is then reacted with cyclohexyl isocyanate to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity. For example, the use of methanesulfonic acid as a catalyst under reflux conditions in methanol has been reported to give good yields .

Chemical Reactions Analysis

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include methanol as a solvent and sodium hydroxide as a base . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of allergic reactions and inflammation.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or allergic responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three key analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences: The target compound’s pyrrolidinone core contrasts with the cyclopentanone in ’s intermediate and the pyrazolo-pyrimidine in . Pyrrolidinones are known for conformational flexibility, which may enhance binding to diverse biological targets compared to rigid cyclopentanones .

Substituent Impact: The 4-chlorophenyl group (shared with ’s compound) contributes to lipophilicity and stability, favoring membrane permeability in drug candidates. The cyclohexylurea moiety (shared with Cyclamide in ) provides hydrogen-bonding capacity, critical for enzyme inhibition. However, replacing Cyclamide’s sulfonyl group with pyrrolidinone may alter solubility and target specificity .

Synthetic Routes: The target compound’s synthesis likely involves alkylation or coupling reactions, akin to the sodium hydride-mediated alkylation described for cyclopentanone intermediates in .

Pharmacological Potential: Pyrazolo-pyrimidine derivatives () exhibit kinase inhibition, implying that the target compound’s urea-pyrrolidinone hybrid could target similar pathways but with modified selectivity due to its unique substituents .

Biological Activity

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a chlorophenyl group, a pyrrolidinone ring, and a cyclohexyl urea moiety, which may confer unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H24ClN3O2, with a molecular weight of approximately 345.85 g/mol. The structural complexity allows for various interactions with biological targets, potentially influencing enzyme activity and receptor modulation.

Research into the specific mechanisms of action for this compound is still in preliminary stages. However, it is hypothesized that it may interact with specific enzymes or receptors within the body. Such interactions could lead to alterations in enzymatic activity and signal transduction pathways, which are critical for various physiological processes.

Potential Therapeutic Effects

The biological activity of this compound is under investigation for its potential therapeutic applications. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : Initial findings indicate potential effects on cancer cell lines, suggesting an ability to inhibit tumor growth.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Neurological Effects : Given its structural analogies to known neuroactive compounds, there is speculation about its role in neurological disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some comparative aspects:

| Compound Name | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea | 887466-25-3 | C18H22ClN3O2 | Contains methoxy instead of cyclohexyl group |

| 1-(1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea | 954660-X | C18H22FClN3O2 | Substituted fluorobenzene instead of chlorobenzene |

| 1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea | - | C20H24ClN4O2 | Different phenolic substitution pattern |

Case Studies

While comprehensive clinical studies are lacking, several case studies have highlighted the biological activities of related compounds:

- Anticancer Studies : Research on similar pyrrolidine derivatives has shown promising anticancer properties through apoptosis induction in various cancer cell lines.

- Neuropharmacological Research : Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating potential use in treating depression and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.